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Compound Name:
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Cat. No.: B1272413

An In-Depth Technical Guide to 1-Allyl-2-oxo0-1,2-dihydropyridine-3-carboxylic Acid:
Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-2-oxo-1,2-
dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest to
researchers in medicinal chemistry and drug development. The 2-oxo-1,2-dihydropyridine (also
known as 2-pyridone) core is a prominent scaffold found in numerous biologically active
molecules. This document delineates the compound's physicochemical properties, provides
detailed synthetic pathways with experimental insights, explores its chemical reactivity, and
discusses its potential applications as a building block for novel therapeutic agents. The
synthesis and properties are contextualized through established literature on closely related
analogs, offering a robust framework for laboratory investigation.

Introduction to the 2-Oxo0-1,2-Dihydropyridine
Scaffold

The 2-oxo0-1,2-dihydropyridine-3-carboxylic acid framework is a versatile heterocyclic motif that
serves as a crucial precursor in pharmaceutical development.[1] As a derivative of nicotinic acid
(niacin), this scaffold has been explored for a wide spectrum of biological activities, including
hypolipidemic, neuroprotective, and antimicrobial effects.[1][2] The introduction of an N-allyl
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group provides a reactive handle for further chemical modification or can directly influence
pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 3-position is a
key functional group, often involved in critical binding interactions with biological targets or
serving as a point for derivatization to modulate solubility and bioavailability. This guide focuses
specifically on the N-allyl derivative, a molecule poised for exploration in modern drug
discovery programs.

Physicochemical and Spectroscopic Properties

While specific experimental data for 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is
not extensively published, its properties can be reliably inferred from the parent compound, 2-
Oxo-1,2-dihydropyridine-3-carboxylic acid, and its N-substituted analogs.[3][4] The addition of
the allyl group (CsHbs) to the parent structure (CeHsNO3) allows for a precise calculation of its
fundamental properties.

Table 1: Core Physicochemical Properties
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Property Value | Description Source | Rationale
Calculated from parent
Molecular Formula CoHoNO3
compound CeHsNOs3[4] + C3Ha
Calculated from parent
Molecular Weight 179.17 g/mol compound 139.11 g/mol [4] +
40.06 g/mol
1-allyl-2-oxo-1H-pyridine-3-
IUPAC Name ] ] Standard nomenclature
carboxylic acid
Expected to be a white to off-
Appearance . ] Based on analogs.[3]
white solid
Expected to have low solubility
. in water and higher solubility in ~ General property of similar
Solubility ) ) ) )
polar organic solvents like organic acids.
DMSO, DMF, and ethanol.
The carboxylic acid proton is
expected to have a pKa in the ) )
] Established chemical
pKa range of 3-5, typical for

carboxylic acids adjacent to an

aromatic system.

principles.

Anticipated Spectroscopic Profile

The structural elucidation of this molecule would rely on standard spectroscopic techniques.

The expected profile is as follows:

e 1H NMR: Key diagnostic signals would include those for the allyl group: a multiplet around

5.8-6.0 ppm for the vinyl proton (-CH=), two doublets of doublets around 5.1-5.3 ppm for the

terminal vinyl protons (=CHz), and a doublet around 4.8-5.0 ppm for the methylene protons

adjacent to the nitrogen (N-CHz). The three protons on the pyridone ring would appear as

distinct multiplets in the aromatic region (approx. 6.5-8.5 ppm), with coupling patterns

indicative of their positions. The carboxylic acid proton would present as a broad singlet at a

downfield shift (>10 ppm), which is exchangeable with D20.[3]
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e 13C NMR: The spectrum would show nine distinct carbon signals. Characteristic peaks would
include the carboxylic acid carbonyl (~165 ppm), the pyridone carbonyl (~160-163 ppm),
carbons of the allyl group (vinyl carbons at ~117 ppm and ~132 ppm; methylene carbon at
~53 ppm), and the carbons of the pyridone ring.[3]

e Infrared (IR) Spectroscopy: The spectrum would be dominated by strong absorption bands
corresponding to the C=0 stretching vibrations of the carboxylic acid and the amide lactam
ring (typically in the 1650-1730 cm~?* range). A broad O-H stretch from the carboxylic acid
would be visible from 2500-3300 cm~1.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the elemental composition. The expected [M+H]* ion would be observed at m/z
180.0601.

Synthesis and Manufacturing

The synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is logically approached
via a two-step sequence: first, the formation of the core pyridone ring system, followed by
selective N-alkylation.
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Caption: Synthetic workflow for 1-Allyl-2-oxo0-1,2-dihydropyridine-3-carboxylic acid.
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Step 1: Synthesis of the 2-Oxo0-1,2-dihydropyridine-3-
carboxylic Acid Core

The foundational pyridone structure is efficiently synthesized through the reaction of an
aminomethylene derivative of Meldrum's acid with an active methylene nitrile, such as
cyanoacetamide.[1][2] This method provides a reliable route to the core heterocycle in good
yields.[1]

Step 2: N-Allylation of the Pyridone Core

With the pyridone core in hand, the final step is a standard N-alkylation reaction. The nitrogen
of the pyridone ring acts as a nucleophile, attacking an allyl electrophile like allyl bromide. The
choice of a suitable base and solvent is critical for reaction efficiency and to minimize side
reactions, such as O-alkylation of the carboxylic acid.

Exemplary Experimental Protocol: N-Allylation

» Rationale: This protocol uses potassium carbonate as a mild base to deprotonate the
pyridone nitrogen, which is sufficiently nucleophilic to react. N,N-Dimethylformamide (DMF)
is chosen as the solvent due to its polar, aprotic nature, which effectively solvates the
potassium salts and facilitates the Sn2 reaction. The reaction temperature is kept moderate
to ensure selectivity.

» Reagent Preparation: To a solution of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in
anhydrous DMF (10 mL per 1 mmol of substrate), add potassium carbonate (K2COs, 1.5 eq).

» Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure
formation of the potassium salt. Add allyl bromide (1.2 eq) dropwise to the mixture.

e Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.[3]

» Workup and Isolation: After completion, cool the mixture to room temperature and pour it into
ice-water (50 mL). Acidify the aqueous solution to pH 3-4 with dilute HCI. The acidic
conditions ensure the product's carboxylic acid is protonated, promoting precipitation while
keeping the starting material dissolved.
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« Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry
under vacuum. The crude product can be further purified by recrystallization from a suitable
solvent system, such as ethanol/water, to yield the final compound.[3]

Chemical Reactivity and Mechanistic Insights

1-Allyl-2-oxo0-1,2-dihydropyridine-3-carboxylic acid possesses three primary sites for
chemical modification, making it a highly versatile building block for creating chemical libraries.

1-Allyl-2-oxo-1,2-dihydropyridine
-3-carboxylic Acid

Metal Salts (e.g., Zn(II))
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Click to download full resolution via product page
Caption: Key reactive sites and potential transformations of the title compound.

e Carboxylic Acid Group: This is the most versatile functional group for derivatization. Standard
coupling reactions can be employed to form amides and esters, which are common
modifications in drug design to alter properties like cell permeability and metabolic stability.
The carboxylic acid can also serve as a bioisostere for other acidic groups like tetrazoles or
hydroxamic acids.[5]

 Allyl Group: The double bond of the allyl group is susceptible to a range of classic alkene
reactions. It can be hydrogenated to the corresponding N-propyl derivative, epoxidized, or
dihydroxylated. These transformations allow for the introduction of new stereocenters and

polar functional groups.
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» Pyridone Ring: While the pyridone ring is relatively electron-deficient, it can still undergo
electrophilic substitution reactions, such as halogenation, typically at positions ortho or para
to the activating nitrogen atom. Furthermore, the pyridone-carboxylic acid arrangement is an
effective bidentate ligand capable of forming stable complexes with various metal ions.[1]

Applications in Research and Drug Development

The 1-allyl-2-oxo0-1,2-dihydropyridine-3-carboxylic acid scaffold is a promising starting point
for developing new therapeutics across several disease areas.

e Oncology: Dihydropyridine derivatives have demonstrated cytotoxic activity against various
cancer cell lines.[6] The ability to easily generate a library of amide and ester derivatives
from the title compound allows for systematic structure-activity relationship (SAR) studies to
optimize potency and selectivity against cancer-related targets like protein kinases or
polymerases. For instance, certain oxo-dihydropyridine derivatives have shown activity
against breast cancer cell lines.[2]

o Cardiovascular Disease: The broader 1,4-dihydropyridine class is famous for its calcium
channel blocking activity (e.g., nifedipine). While the 1,2-dihydropyridine isomer has a
different electronic profile, derivatives have also been investigated as modulators of calcium
channels and for their effects on blood pressure.[7]

o Metabolic Disorders: Analogs of 2-oxo-3-pyridinecarboxylic acid have been identified as a
class of oral hypoglycemic agents.[8] The specific substituents on the pyridone ring were
found to be critical for activity, highlighting the potential for the N-allyl group to confer unique
biological properties in this therapeutic area.[8]

o Antibacterial Agents: The pyridone core is present in several antibacterial agents. The
synthesis of novel derivatives based on this scaffold is a valid strategy in the search for new
compounds to combat antibiotic resistance.[3]

Conclusion

1-Allyl-2-oxo0-1,2-dihydropyridine-3-carboxylic acid is a valuable and versatile heterocyclic
building block. Its synthesis is achievable through well-established chemical methods, and its
multiple reactive sites offer extensive opportunities for chemical diversification. Based on the

known biological activities of related compounds, this scaffold holds considerable promise for
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the development of novel drug candidates in oncology, cardiovascular disease, and metabolic
disorders. This guide provides the foundational chemical knowledge for researchers to
effectively utilize this compound in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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